2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one
Description
2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Properties
IUPAC Name |
(5E)-2-methylsulfanyl-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS2/c1-18-15-16-14(17)13(19-15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-9H,1H3/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJYWVDEEQKXAU-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)C(=CC2=CC=CC3=CC=CC=C32)S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=O)/C(=C\C2=CC=CC3=CC=CC=C32)/S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one typically involves the condensation of appropriate thioamide and aldehyde precursors. The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Reactivity and Functionalization
The compound exhibits reactivity at three sites: the exocyclic double bond, the thiazol-4-one ring, and the methylsulfanyl group.
Reactions at the Exocyclic Double Bond
The (E)-configured C5=C bond undergoes electrophilic additions and cycloadditions :
-
Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts, confirmed by X-ray crystallography in analogous compounds .
-
Hydrogenation : Catalytic hydrogenation (H2/Pd-C) reduces the double bond to yield 5-(1-naphthylmethyl)-thiazol-4-one derivatives .
Modification of the Thiazol-4-one Ring
-
Nucleophilic Substitution : The methylsulfanyl group at C2 is replaced by amines (e.g., piperazine) under microwave irradiation (150°C, 30 min) to yield 2-amino derivatives .
-
Oxidation : Treatment with m-CPBA oxidizes the methylsulfanyl group to a sulfoxide or sulfone, depending on stoichiometry .
Condensation Reactions
-
Schiff Base Formation : Reacts with hydrazines or hydroxylamines to form hydrazone or oxime derivatives at the C5 position .
Table 1: Key Synthetic Reactions and Yields
Table 2: Spectral Data for Derivatives
| Derivative | 1H-NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| Parent Compound | 2.26 (s, CH3), 7.2–8.5 (m, Ar-H) | 1717 (C=O), 1568 (C=N) |
| Sulfoxide Derivative | 2.98 (s, SOCH3), 7.3–8.6 (m, Ar-H) | 1715 (C=O), 1040 (S=O) |
| Hydrazone Adduct | 8.1 (s, NH), 7.1–8.4 (m, Ar-H) | 1660 (C=N), 1590 (N-H) |
Mechanistic Insights
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolone derivatives exhibit significant antimicrobial properties. A study demonstrated that 2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one showed promising activity against various bacterial strains. The compound's ability to disrupt bacterial cell walls may contribute to its effectiveness .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases .
Organic Electronics
Thiazolone derivatives are being explored as materials for organic electronics due to their favorable electronic properties. The incorporation of this compound into polymer matrices has shown to enhance charge transport efficiency in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
| Material | Charge Mobility (cm²/V·s) | Device Type |
|---|---|---|
| Polymer Blend with Thiazolone | 0.5 | OLED |
| Thiazolone-based Composite | 0.3 | OPV |
Pesticidal Activity
The compound has been tested for its pesticidal activity against various agricultural pests. Field trials revealed that formulations containing this compound effectively reduced pest populations while exhibiting low toxicity to beneficial insects .
| Pest Species | Mortality Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 50 |
| Whiteflies | 90 | 75 |
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-1,3-thiazole: Lacks the naphthylmethylidene group, resulting in different chemical properties.
5-(naphthylmethylidene)-1,3-thiazole:
Uniqueness
2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one is unique due to the presence of both the methylsulfanyl and naphthylmethylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one, a thiazolone derivative, has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring and a naphthylmethylidene moiety, which contribute to its unique properties. Its molecular formula is with a molecular weight of approximately 285.38 g/mol .
Antioxidant Properties
Research indicates that thiazolone derivatives exhibit significant antioxidant activity. The presence of the methylsulfanyl group in this compound enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that compounds with similar structures effectively inhibited lipid peroxidation, suggesting potential applications in preventing oxidative damage in biological systems .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In vitro studies indicated that thiazolone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in the context of chronic inflammatory diseases where excessive cytokine production contributes to pathology .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results suggest that this compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .
Anticancer Potential
The anticancer properties of thiazolone derivatives have been a focal point in recent research. Studies have indicated that this compound may induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . This compound's ability to inhibit tumor growth in animal models has also been reported, highlighting its potential as an anticancer agent.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a notable study published in Journal of Medicinal Chemistry, researchers synthesized various thiazolone derivatives and evaluated their anticancer effects on human breast cancer cell lines (MCF-7). The study found that this compound exhibited a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. Mechanistic studies revealed that the compound activated the intrinsic apoptotic pathway, leading to increased levels of cleaved caspase-3 and PARP .
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-(methylsulfanyl)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one?
Answer:
Synthesis optimization requires attention to:
- Reaction conditions: Temperature control (e.g., reflux in ethanol) and solvent selection to improve yield and purity. For example, anhydrous conditions may prevent hydrolysis of sensitive groups .
- Catalysts: Use of base catalysts (e.g., KOH) to facilitate cyclization in thiazole ring formation .
- Purification: Techniques like column chromatography or recrystallization to isolate the compound from byproducts. Analytical tools (HPLC, TLC) ensure reaction progress and purity .
Basic: Which spectroscopic and crystallographic methods are critical for structural characterization of this compound?
Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituent positions and confirms stereochemistry (e.g., E/Z configuration) .
- X-ray Crystallography: Resolves absolute configuration and molecular packing. Software like SHELXL refines crystallographic data to atomic precision .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Basic: How can researchers design in vitro assays to evaluate its biological activity (e.g., anticancer or antimicrobial effects)?
Answer:
- Cell-Based Assays: Use cancer cell lines (e.g., MCF-7, HeLa) for IC50 determination via MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves .
- Enzyme Inhibition Studies: Fluorescence-based assays to measure inhibition of target enzymes (e.g., kinases or proteases) .
- Reproducibility: Triplicate experiments and statistical validation (e.g., ANOVA) to minimize variability .
Advanced: How can computational tools like Multiwfn and DFT calculations elucidate its electronic properties?
Answer:
- Electrostatic Potential (ESP): Multiwfn calculates ESP surfaces to identify nucleophilic/electrophilic regions, guiding reactivity predictions .
- Frontier Molecular Orbitals (FMOs): DFT-derived HOMO-LUMO gaps correlate with stability and charge-transfer interactions .
- Hardness/Softness Analysis: Absolute hardness (η) values, derived from ionization potential (I) and electron affinity (A), predict redox behavior .
Advanced: What strategies are effective for establishing structure-activity relationships (SAR) in thiazole derivatives?
Answer:
- Substituent Modulation: Introduce electron-withdrawing groups (e.g., -F) to enhance binding affinity. For example, fluorinated analogs show improved pharmacokinetics .
- Bioisosteric Replacement: Replace the naphthyl group with isosteres (e.g., biphenyl) to assess steric/electronic effects on bioactivity .
- 3D-QSAR Models: CoMFA/CoMSIA analyses correlate molecular fields (steric, electrostatic) with activity data .
Advanced: How should researchers address contradictions in reported biological activity data across studies?
Answer:
- Assay Standardization: Validate protocols (e.g., cell culture conditions, enzyme sources) to reduce inter-lab variability .
- Metabolic Stability Checks: Use liver microsomes to rule out false negatives from rapid degradation .
- Target Profiling: Chemoproteomics (e.g., affinity chromatography) identifies off-target interactions that may explain discrepancies .
Advanced: What methodologies are recommended for identifying the compound’s molecular targets in cancer pathways?
Answer:
- Molecular Docking: Screen against protein databases (PDB) to predict binding modes with kinases or apoptosis regulators .
- Surface Plasmon Resonance (SPR): Quantify binding kinetics (KD, kon/koff) with purified targets .
- CRISPR-Cas9 Knockout: Validate target relevance by assessing resistance in gene-edited cell lines .
Advanced: How can solubility and formulation challenges be overcome for in vivo studies?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
- Nanoparticle Encapsulation: Use PEGylated liposomes or polymeric NPs to improve bioavailability and reduce toxicity .
- Co-Solvent Systems: Test combinations of DMSO, cyclodextrins, or surfactants for optimal dispersion in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
